molecular formula C20H24O12 B025486 Adicardin CAS No. 103529-94-8

Adicardin

Cat. No.: B025486
CAS No.: 103529-94-8
M. Wt: 456.4 g/mol
InChI Key: SXPBJYHKMRWZNA-ZITSYKRSSA-N
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Description

Adicardin is a coumarin derivative isolated from the plant Breonadia salicina. It is known for its various pharmacological activities, including anti-chronic renal failure properties . This compound has garnered interest due to its potential therapeutic applications and its presence in traditional medicine.

Mechanism of Action

Adicardin, also known as Apiosylskimmin, is a coumarin isolated from Hydrangea macrophylla . It has been reported to have anti-chronic renal failure activity

Mode of Action

It is known to have anti-chronic renal failure activity . The specific interactions between this compound and its targets that result in this therapeutic effect are yet to be elucidated.

Result of Action

It is known to have anti-chronic renal failure activity . The specific molecular and cellular changes that occur as a result of this compound’s action require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adicardin can be synthesized through the extraction of the stem bark of Breonadia salicina using methanol. The methanol extract is then partitioned between dichloromethane and water. The dichloromethane-soluble portion is subjected to column chromatography, resulting in the isolation of this compound along with other compounds .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Adicardin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with altered functional groups, which may exhibit different pharmacological properties.

Comparison with Similar Compounds

Adicardin is similar to other coumarin derivatives such as:

This compound stands out due to its unique glycosylation pattern, which may contribute to its distinct pharmacological profile.

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBJYHKMRWZNA-ZITSYKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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